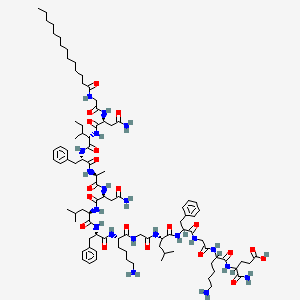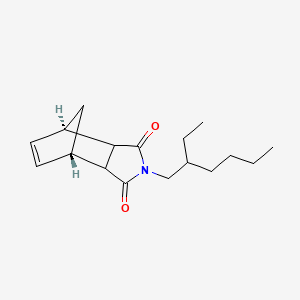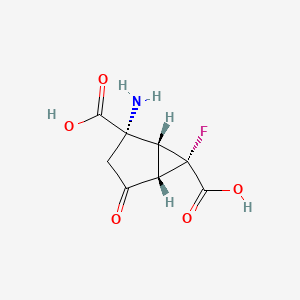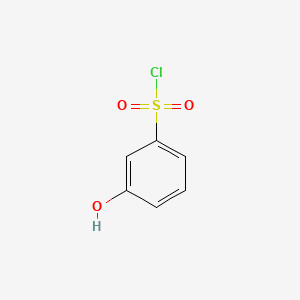
ML354
科学研究应用
化学: 用作工具化合物来研究 PAR4 在各种化学反应中的作用.
生物学: 研究其在实验性卒中模型中的神经保护作用.
医学: 在治疗血栓炎症性疾病和神经退行性疾病方面具有潜在的治疗应用.
工业: 用于开发针对 PAR4 的新药.
作用机制
ML354 通过选择性拮抗 PAR4(一种存在于人血小板上的凝血酶受体)来发挥其作用。 这种相互作用抑制了 PAR4 的活化,从而减少了血栓炎症反应并提供神经保护 。 该化合物的机制包括阻断凝血酶与 PAR4 的结合,阻止导致炎症和细胞死亡的下游信号通路 .
生化分析
Biochemical Properties
ML354 is a selective antagonist of protease-activated receptor 4 (PAR4) with an IC50 of 140 nM . It exhibits a 71-fold selectivity for PAR4 over PAR1 . The compound interacts with PAR4 by inhibiting its activation, which is typically mediated by proteolytic cleavage. This inhibition prevents the downstream signaling pathways that are usually triggered by PAR4 activation. This compound’s interaction with PAR4 is crucial in modulating various biochemical reactions, particularly those involving platelet aggregation and inflammation .
Cellular Effects
This compound has been shown to influence various cellular processes by modulating PAR4 activity. In neuronal cells, this compound suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . This indicates its potential neuroprotective effects. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PAR4-mediated signaling. This inhibition can lead to reduced inflammation and altered cellular responses in various cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAR4 receptor, thereby preventing its activation by proteolytic cleavage . This binding inhibits the downstream signaling pathways that are typically activated by PAR4, including those involving G-protein coupled receptors (GPCRs) and arrestin pathways . By blocking these pathways, this compound can modulate various cellular responses, including inflammation, platelet aggregation, and neuronal protection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solution, this compound is stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound’s effects on cellular function have been observed to persist, with long-term studies indicating sustained inhibition of PAR4-mediated pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PAR4 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a PAR4 antagonist. It interacts with various enzymes and cofactors that modulate its activity and metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its pharmacokinetics and pharmacodynamics . Understanding these transport mechanisms is crucial for optimizing this compound’s therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PAR4 receptors . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors play a critical role in determining this compound’s efficacy and specificity in modulating PAR4-mediated pathways .
准备方法
合成路线和反应条件
ML354 的合成涉及在特定条件下使 1-甲基-5-硝基-3-苯基-1H-吲哚与甲醛反应,以得到所需的产物 。该反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂来促进甲醇衍生物的形成。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件,以确保高产率和纯度。 该化合物通常以粉末形式生产,并储存在 -20°C 下以保持稳定性 .
化学反应分析
反应类型
ML354 会发生多种化学反应,包括:
氧化: 在特定条件下,硝基可以还原为胺。
还原: 该化合物可以还原形成不同的衍生物。
常用试剂和条件
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
取代: 在碱性或酸性条件下,各种烷基卤化物或酰氯.
形成的主要产物
相似化合物的比较
类似化合物
YD-3: 另一种用于研究的 PAR4 拮抗剂.
BMS-986120: 由百时美施贵宝开发的一种强效且可逆的 PAR4 特异性拮抗剂.
ML354 的独特性
This compound 的独特性在于其对 PAR4 比对 PAR1 的高选择性,选择性差异为 70 倍 。 这种选择性使其成为研究 PAR4 在各种生物学过程中的特定作用以及开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJUKVGDCUKDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353779 | |
| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-60-4 | |
| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, this compound's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []
ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []
ANone: While this compound is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that this compound still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that this compound acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.
ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] this compound’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes this compound a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.
ANone: The findings from this compound research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of this compound and other selective PAR4 antagonists for stroke treatment in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)
